Ethyl 2-{[5-(bis{[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-{[5-(bis{[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate is a useful research compound. Its molecular formula is C22H19F2N3O6S2 and its molecular weight is 523.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-{[5-(bis{[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate is a synthetic compound that incorporates a 1,3,4-thiadiazole moiety, which has been recognized for its diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives are known for their broad spectrum of biological activities. They have been reported to exhibit:
- Antibacterial properties
- Antifungal effects
- Antiviral activity
- Analgesic and anti-inflammatory effects
- Antitumor properties
The presence of the thiadiazole ring is crucial as it contributes to the compound's pharmacological profile due to its ability to mimic other bioactive structures in medicinal chemistry .
The specific structure of this compound allows it to interact with various biological targets. The incorporation of the 4-fluorobenzyl group enhances its lipophilicity and may affect its binding affinity to target proteins.
The compound is hypothesized to exert its biological effects through:
- Inhibition of key enzymes involved in metabolic pathways.
- Interaction with cellular receptors leading to altered signaling pathways.
- Induction of apoptosis in cancer cells.
Antiviral Activity
Research indicates that compounds containing the 1,3,4-thiadiazole moiety can demonstrate significant antiviral activity. For instance, derivatives have shown promising results against HIV and other viruses by inhibiting viral replication at micromolar concentrations .
Compound | IC50 (μM) | Target Virus |
---|---|---|
Ethyl 2-{...} | 7.50 - 20.83 | HIV-1 |
Other Thiadiazoles | >70 | Various |
Antibacterial and Antifungal Activity
Thiadiazole derivatives have also been evaluated for their antibacterial and antifungal properties. Studies show that modifications on the thiadiazole ring can enhance activity against resistant bacterial strains and fungi.
Case Studies
- HIV Inhibition Study : A study evaluated the antiviral potential of several thiadiazole derivatives against HIV-1 using MT-4 cell cultures. The results indicated that specific substitutions on the thiadiazole ring significantly influenced antiviral potency, with some compounds exhibiting IC50 values as low as 7.50 μM .
- Antibacterial Assessment : Another study assessed the antibacterial efficacy of various thiadiazole derivatives against gram-positive and gram-negative bacteria. Results showed that certain derivatives were effective against multi-drug resistant strains .
Properties
IUPAC Name |
ethyl 2-[[5-[bis[(4-fluorophenyl)methoxycarbonyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N3O6S2/c1-2-31-18(28)13-34-20-26-25-19(35-20)27(21(29)32-11-14-3-7-16(23)8-4-14)22(30)33-12-15-5-9-17(24)10-6-15/h3-10H,2,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYYVVKCCDQPMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)N(C(=O)OCC2=CC=C(C=C2)F)C(=O)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.